molecular formula C9H7ClN2 B1391003 2-Chloro-6-cyclopropylnicotinonitrile CAS No. 1198475-35-2

2-Chloro-6-cyclopropylnicotinonitrile

Cat. No.: B1391003
CAS No.: 1198475-35-2
M. Wt: 178.62 g/mol
InChI Key: POXUDNZBBBNHSY-UHFFFAOYSA-N
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Description

2-Chloro-6-cyclopropylnicotinonitrile (CCPN) is a chemical compound and an important class of heterocyclic compounds. It has a molecular weight of 178.62 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C9H7ClN2/c10-9-7(5-11)3-4-8(12-9)6-1-2-6/h3-4,6H,1-2H2 .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 100-102 degrees Celsius .

Scientific Research Applications

Regioselective Reactions and Compound Formation

Regioselective Nucleophilic Substitution :The compound 2,6-dichloro-4-methylnicotinonitrile undergoes a regioselective reaction with malononitrile dimer, resulting in a nucleophilic substitution at position 6. This reaction forms triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. The product's structure is confirmed through spectral methods and X-ray diffraction analysis (Dyadyuchenko et al., 2021).

Biotransformation and Agricultural Applications

2-Chloronicotinic Acid Production :A strain of Rhodococcus erythropolis ZJB-09149 is identified for converting 2-chloro-3-cyanopyridine into 2-chloronicotinic acid, highlighting its potential as a key precursor in synthesizing pesticides and medicines. The nitrile hydratase (NHase) and amidase in R. erythropolis ZJB-09149 facilitate this biotransformation, marking the first report on the biotransformation preparation of 2-chloronicotinic acid (Jin et al., 2011).

Nitrification Inhibition in Rice Production :The nitrification inhibitor 2-chloro-6-(trichloromethyl)-pyridine (CP) demonstrates a notable impact on rice yields and nitrogen losses via nitrous oxide emission and ammonia volatilization in rice paddy fields. The study presents a comprehensive examination of CP's effectiveness, revealing its potential to improve agricultural efficiency and reduce environmental impact (Sun et al., 2015).

Material Science and Chemical Synthesis

Platinum Complex Formation :A σ-2-(cycloprop-2-enyl)vinylplatinum(II) complex undergoes treatment with Bronsted acids, leading to the formation of chloro derivative or rearranged η3-diphenylcyclopentadienyl cation, dependent on the acid employed. Monitoring these reactions provides insights into selective bond breaking and the formation of complex compounds (Jacob et al., 2002).

Synthesis of Heterocyclic Compounds :2-Amino-6-(2-oxo-2H-chromen-3-yl)-4-phenylnicotinonitrile is reacted with various reagents to produce pyridopyrimidine and pyridopyridine derivatives. The pharmacological effects of these compounds, particularly their potential cytotoxicity against breast carcinoma cell lines, are evaluated, highlighting the compound's significance in medical research (Fikry et al., 2015).

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . Precautionary statements include P271;P261;P280 . It’s important to handle this compound with care, avoiding ingestion and inhalation .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-6-cyclopropylnicotinonitrile are currently unknown . This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it may interact with proteins or other biomolecules, altering their function or activity.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-cyclopropylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior . Additionally, it has been found to impact cell signaling pathways, which are crucial for cell communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, affecting the overall cellular function . The compound’s interaction with enzymes can either enhance or inhibit their activity, depending on the nature of the binding interaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers a noticeable response in the organism . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can influence metabolic flux and alter metabolite levels . The compound’s metabolism may lead to the production of intermediate metabolites that can further participate in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its participation in biochemical reactions.

Properties

IUPAC Name

2-chloro-6-cyclopropylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-7(5-11)3-4-8(12-9)6-1-2-6/h3-4,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXUDNZBBBNHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254941
Record name 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-35-2
Record name 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-cyclopropyl-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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